

Solubility of 1-Bromoadamantane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromoadamantane**

Cat. No.: **B121549**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-bromoadamantane**, a rigid, cage-like organohalide intermediate crucial in the synthesis of various pharmaceuticals and advanced materials. Understanding its solubility profile is paramount for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available qualitative and quantitative solubility data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for assessing solubility.

Core Concepts: Physicochemical Properties and Solubility Profile

1-Bromoadamantane ($C_{10}H_{15}Br$) is a white to off-white crystalline solid. Its unique, bulky, and non-polar adamantane core significantly influences its solubility characteristics. The fundamental principle of "like dissolves like" is the primary determinant of its behavior in various solvents. The rigid, saturated hydrocarbon structure renders it highly lipophilic, leading to favorable interactions with non-polar organic solvents. Conversely, its inability to form significant hydrogen bonds results in very low solubility in polar protic solvents like water. While the carbon-bromine bond introduces some polarity, the overall non-polar nature of the adamantane cage dominates its solubility profile.

Data Presentation: Solubility of 1-Bromoadamantane

Despite its widespread use, comprehensive quantitative solubility data for **1-bromoadamantane** in a broad range of organic solvents is not readily available in peer-reviewed literature or chemical databases. The following tables present a summary of the available qualitative and quantitative data to guide solvent selection.

Table 1: Qualitative Solubility of **1-Bromoadamantane**

Solvent	Polarity	Solubility Description	Citation
Water	Polar Protic	Insoluble	[1][2][3]
Methanol	Polar Protic	Slightly Soluble	[1][3]
Ethanol	Polar Protic	Soluble	[4]
Chloroform	Polar Aprotic	Sparingly Soluble	[1][3]
Diethyl Ether	Polar Aprotic	Soluble	[4]
Ethyl Acetate	Polar Aprotic	Slightly Soluble	[1][3]
Benzene	Non-polar	Soluble	[4]
Carbon Tetrachloride	Non-polar	Soluble	[1]

Table 2: Quantitative Solubility of **1-Bromoadamantane**

Solvent	Temperature (°C)	Solubility	Method	Citation
Dimethyl Sulfoxide (DMSO)	Not Specified	66.67 mg/mL	Not Specified	

Note: The quantitative data in DMSO is provided by a commercial supplier and the experimental conditions are not detailed. Researchers should verify this information experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a crystalline organic compound like **1-bromoadamantane**.

Isothermal Saturation (Shake-Flask) Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of **1-bromoadamantane** in a specific solvent at a constant temperature.

Materials:

- **1-Bromoadamantane** (high purity)
- Selected organic solvent (analytical grade)
- Vials with screw caps and PTFE septa
- Thermostatically controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of crystalline **1-bromoadamantane** to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
- Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that the dissolution and crystallization processes have reached equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
- Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
- Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of **1-bromoadamantane**.
- Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

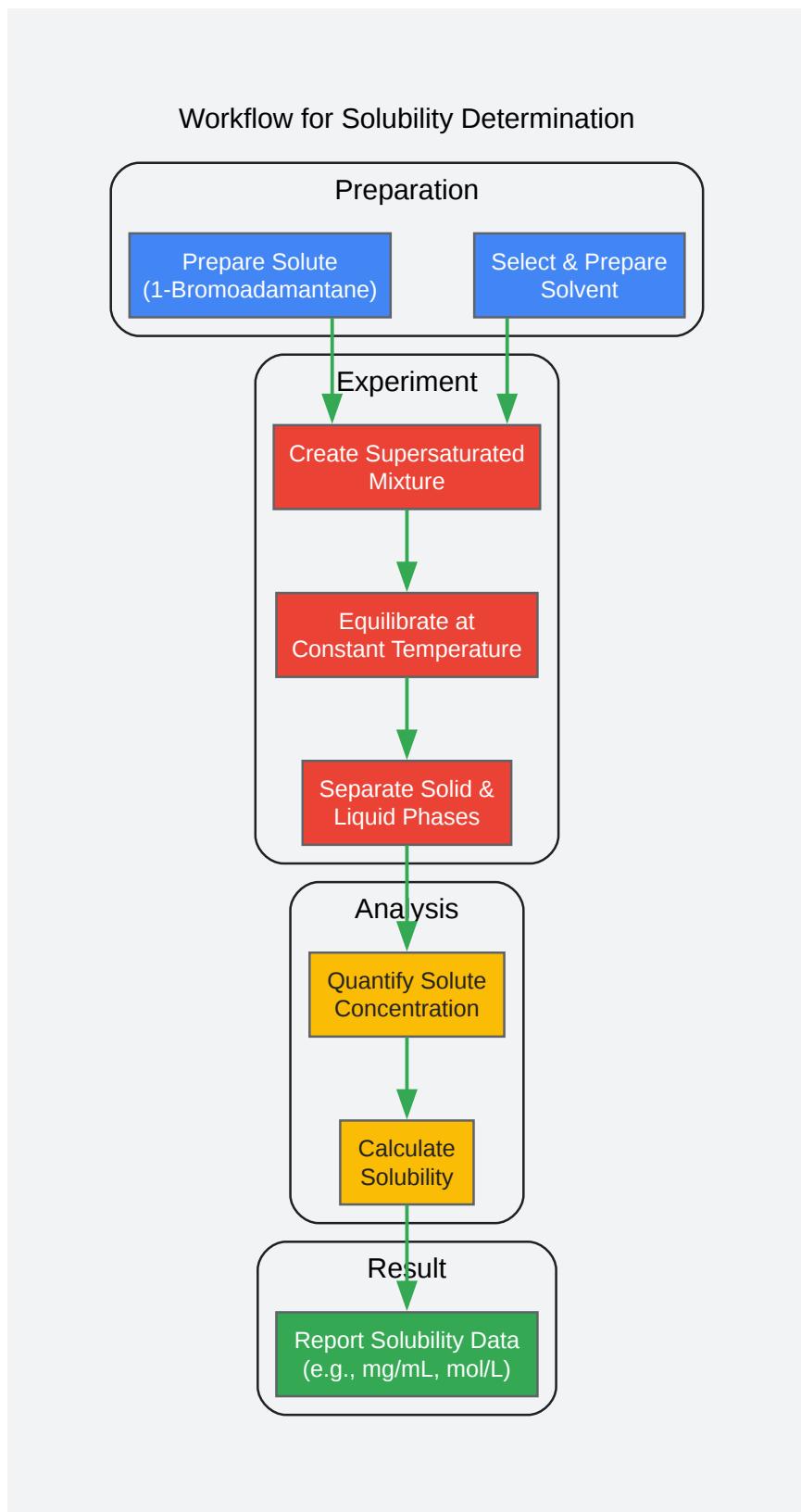
Gravimetric Method

This is a simpler, though potentially less precise, method that can be used for a preliminary assessment of solubility.

Objective: To determine the mass of **1-bromoadamantane** that dissolves in a given volume of solvent at a specific temperature.

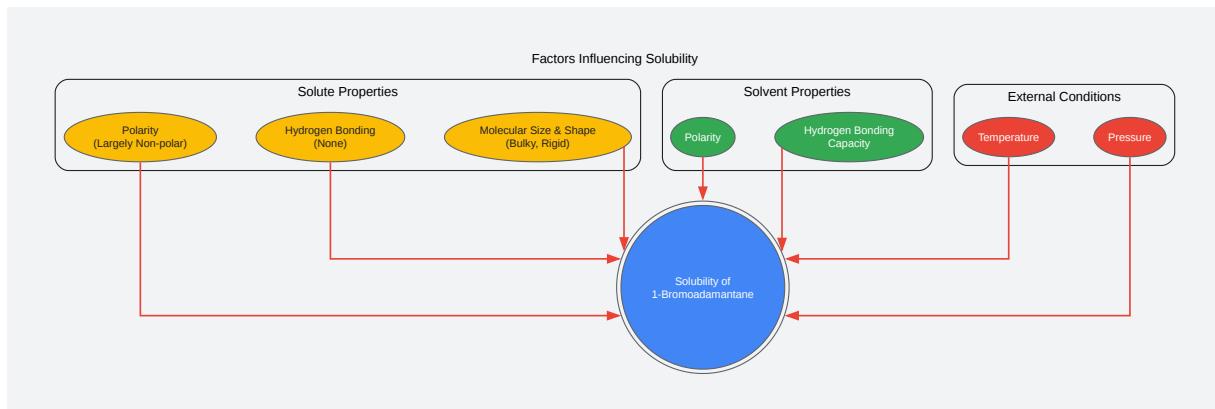
Materials:

- 1-Bromoadamantane** (high purity)
- Selected organic solvent (analytical grade)


- Vials with screw caps
- Thermostatically controlled water bath or incubator
- Analytical balance
- Filtration apparatus (e.g., filter paper and funnel)
- Oven

Methodology:

- Preparation of Saturated Solution: Add a known mass of **1-bromoadamantane** to a vial containing a known volume or mass of the solvent until no more solid dissolves and a small amount of excess solid remains.
- Equilibration: Seal the vial and place it in a thermostatically controlled environment for an extended period (24-48 hours), with occasional agitation to ensure saturation.
- Phase Separation: Carefully decant or filter the saturated solution to separate it from the undissolved solid.
- Solvent Evaporation: Transfer a known volume of the clear saturated solution to a pre-weighed, clean, and dry evaporating dish.
- Residue Quantification: Gently evaporate the solvent in a fume hood or under a stream of inert gas at a temperature that will not cause the sublimation of **1-bromoadamantane**. Once the solvent is removed, dry the dish in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
- Calculation: The solubility is determined by the difference in the weight of the dish before and after evaporation, divided by the volume of the saturated solution taken.


Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound and the key factors influencing this property.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Key intermolecular and external factors governing solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromoadamantane CAS#: 768-90-1 [m.chemicalbook.com]
- 2. 1-Bromoadamantane | 768-90-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]

- 4. 1-Bromoadamantane, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Solubility of 1-Bromoadamantane in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121549#1-bromoadamantane-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com